Phenylacetyl-d5 Chloride

Description

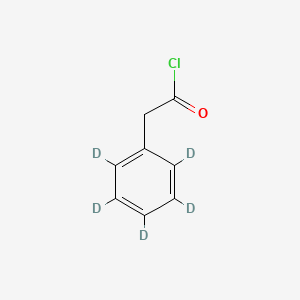

Phenylacetyl-d5 chloride is a deuterated derivative of phenylacetyl chloride (C₆H₅CH₂COCl), where five hydrogen atoms are replaced with deuterium (²H or D), likely at the methylene (-CH₂-) group adjacent to the carbonyl . This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and metabolic studies, where deuterium acts as a non-radioactive tracer to monitor reaction pathways or pharmacokinetics . Its molecular structure retains the reactive acyl chloride group, enabling esterification, amidation, and Friedel-Crafts acylation reactions, akin to non-deuterated phenylacetyl chloride . Industrial and research applications emphasize its role in synthesizing deuterated intermediates for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H7ClO |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetyl chloride |

InChI |

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D |

InChI Key |

VMZCDNSFRSVYKQ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 Chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with oxalyl chloride in the presence of a solvent like benzene. The reaction proceeds smoothly, producing phenylacetyl chloride along with by-products such as carbon dioxide and carbon monoxide . Another method involves the use of Meldrum’s acid and anhydrous dichloromethane, followed by the addition of pyridine and phenylacetyl chloride .

Industrial Production Methods: In industrial settings, phenylacetyl chloride is typically produced by reacting phenylacetic acid with thionyl chloride or phosphorus trichloride. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Solvolysis Reactions

Phenylacetyl-d5 chloride undergoes solvolysis in aqueous and alcoholic media, with reaction pathways influenced by solvent composition and isotopic effects.

Mechanistic Pathways

-

Hydrolysis in Water :

Decomposes via nucleophilic acyl substitution to form phenylacetic acid-d5 and HCl :Kinetic studies reveal a third-order mechanism in acetone/water mixtures, involving concurrent nucleophilic attack by water and general base assistance .

-

Alcoholysis in Methanol/Ethanol :

Reacts with alcohols to yield deuterated esters (e.g., methyl phenylacetate-d5) and HCl . Competitive pathways include:

Kinetic Solvent Isotope Effects (KSIE)

| Solvent | KSIE (Deuterated vs. Non-deuterated) | Reaction Channel |

|---|---|---|

| Methanol | 2.18 | Addition-Elimination |

| Ethanol/Water | 1.45–1.72 | Ionization |

Friedel-Crafts Acylation

This compound participates in Sn-mediated Friedel-Crafts reactions with indole derivatives, forming deuterated acylated products critical for synthesizing labeled metabolites .

Reaction Conditions and Yields

| Substrate | Catalyst | Yield (%) | Product Application |

|---|---|---|---|

| Indole | SnCl₄ | 45 | Synthetic cannabinoid metabolites |

| Indole-D7 | SnCl₄ | 82 | Isotopic tracers |

Key Insight : Deuterated phenylacetyl chloride exhibits marginally lower yields compared to non-deuterated analogs due to steric and electronic effects of deuterium .

Biochemical Conjugation Reactions

In metabolic studies, this compound serves as a precursor for nitrogen scavenging via conjugation with amino acids :

Glutamine Conjugation

-

Enzyme : Glutamine N-phenylacetyl transferase.

-

Pharmacokinetics : Eliminates two moles of waste nitrogen per mole of phenylacetate .

Glycine Conjugation (Non-primate Systems)

Photochemical Reactions

Under UV irradiation, this compound undergoes photo-Fries rearrangement, producing deuterated hydroxyacetophenones:

Product Distribution

| Product | Yield (%) | Isotopic Purity |

|---|---|---|

| 2-Hydroxyacetophenone-D5 | 35.7 | >98% |

| 4-Hydroxyacetophenone-D5 | 34.6 | >98% |

Mechanistic Note : Deuterium substitution alters electron density, favoring para-substitution over ortho-products.

Comparative Reactivity with Non-deuterated Analogs

| Parameter | Phenylacetyl Chloride | This compound |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 0.54 ± 0.03 | 0.49 ± 0.02 |

| Solvolysis Selectivity | 1.0 (Reference) | 0.87–0.92 |

| Metabolic Stability | Low | Enhanced |

Scientific Research Applications

Phenylacetyl-d5 Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylacetyl-d5 chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acetyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Acyl Chlorides

a) Benzoyl Chloride (C₆H₅COCl)

- Reactivity : Benzoyl chloride exhibits higher electrophilicity at the carbonyl carbon compared to phenylacetyl chloride due to resonance stabilization from the aromatic ring. This makes it more reactive in nucleophilic acyl substitutions, such as esterifications .

- Applications: Widely used in synthesizing benzophenones and pharmaceuticals. In contrast, phenylacetyl chloride is preferred for introducing phenylacetyl groups in alkaloid synthesis (e.g., atropine intermediates) .

- Reaction Performance : In Friedel-Crafts acylation with triphenylbenzene, benzoyl chloride yields nearly quantitative ketone products, whereas phenylacetyl chloride produces lower yields (~30%) of a distinct C₃₂H₂₄O ketone, highlighting steric and electronic challenges .

b) Oxalyl Chloride (ClCOCOCl)

- Reactivity : As a diacid chloride, oxalyl chloride is significantly more reactive, enabling rapid conversions of carboxylic acids to acyl chlorides. Its gaseous byproducts (HCl, CO) simplify purification .

- Applications: Primarily used in synthesizing anhydrides and activating carboxyl groups. Phenylacetyl-d5 chloride’s single acyl chloride group limits it to mono-functional derivatization .

c) Malonyl Chloride (ClCOCH₂COCl)

- Reactivity : The dual acyl chloride groups allow simultaneous bifunctional reactions, such as crosslinking polymers. This compound’s single reactive site restricts it to linear syntheses .

Table 1: Key Properties of Structural Analogs

Isotopic Analogs: Deuterated Acyl Chlorides

a) Desethyloxybutynin-d5 Hydrochloride

- Structure: Features a deuterated ethylamino group, enhancing metabolic stability in pharmacokinetic studies. Unlike this compound, its reactivity is modulated by an amine group rather than an acyl chloride .

- Applications : Used in urinary antispasmodics to track deuterium retention in vivo, contrasting with this compound’s role in synthetic chemistry .

b) L-Phenylalanine-d5 Methyl Ester Hydrochloride

- Functionality : Combines deuterium labeling with ester and amine groups, enabling dual isotopic and functional tracing. This compound lacks inherent biological activity but serves as a precursor for bioactive deuterated molecules .

Table 2: Isotopic Effects on Physicochemical Properties

Biological Activity

Phenylacetyl-d5 chloride is a deuterated derivative of phenylacetyl chloride, primarily utilized in organic synthesis and as a labeling agent in metabolic studies. Its biological activity, particularly in relation to metabolism and potential therapeutic applications, is an area of growing interest. This article explores the biological activity of this compound, focusing on its role in metabolic pathways, interactions with gut microbiota, and implications for health.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H9ClD5O

- Molecular Weight : Approximately 185.67 g/mol

- Deuteration : The presence of deuterium (D) atoms enhances the compound's stability and allows for precise tracking in biological studies.

Metabolic Pathways

Recent research has highlighted the significance of this compound in metabolic pathways, particularly in the context of phenylalanine metabolism. The compound is linked to the production of phenylacetic acid (PAA), which serves as a precursor for various metabolites associated with health conditions such as cardiovascular diseases.

Key Findings from Research Studies

-

Gut Microbial Metabolism :

- This compound participates in microbial pathways that convert dietary phenylalanine into PAA, a process crucial for the formation of phenylacetylglutamine (PAGln), a metabolite associated with atherosclerotic cardiovascular disease (ASCVD) .

- Two distinct microbial pathways have been identified for PAA production: one mediated by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC) .

-

Clinical Implications :

- Studies involving sodium benzoate and sodium phenylacetate demonstrate that these compounds can induce alternative nitrogen excretion pathways in patients with hyperammonemia, suggesting potential therapeutic applications for this compound in similar contexts .

- The pharmacokinetics of this compound and its metabolites, including PAGln and phenylacetylglycine (PAGly), have been evaluated in clinical settings, providing insights into their safety and efficacy profiles .

Case Study 1: Hyperammonemia Treatment

In a controlled study involving dogs with congenital portosystemic shunts (CPSS), the administration of sodium phenylacetate (SPA) was compared against saline controls. The study aimed to assess the pharmacokinetics and efficacy of SPA in reducing ammonia levels:

- Participants : Twelve healthy dogs were used to evaluate SPA's effects.

- Results : Significant reductions in ammonia levels were observed post-treatment with SPA, indicating its effectiveness as an alternative nitrogen scavenger .

Case Study 2: Correlation Between Saliva and Serum Levels

A recent study explored the correlation between saliva concentrations and serum levels of various metabolites, including PAGln derived from PAA. This research suggests that monitoring saliva could provide a non-invasive method to assess metabolic changes linked to phenylacetyl derivatives:

- Findings : Strong correlations were found between saliva and serum levels for PAGln, indicating its potential as a biomarker for metabolic health .

Table 1: Metabolite Concentrations Post-Treatment

| Metabolite | Saliva Concentration (µmol/L) | Serum Concentration (µmol/L) |

|---|---|---|

| Phenylacetylglutamine | 3 | 10 |

| Phenylacetic acid | 20 | 50 |

| Phenylalanine | 20 | 50 |

Q & A

Q. Table 1: Comparative Analysis of this compound Studies

| Study Focus | Key Methodology | Findings | Limitations |

|---|---|---|---|

| Synthesis | Deuteration + SOCl₂ | 85% yield, 99% deuteration | Scalability challenges |

| Kinetic Analysis | KIE measurement | Solvent effects unaddressed | |

| Stability | Accelerated aging | 10% degradation at 40°C | Limited to lab conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.